5-BROMO-N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE
Overview
Description
5-BROMO-N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a unique combination of bromine, chlorine, fluorine, and sulfur atoms, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2-chloro-4-fluorobenzyl bromide and 1H-1,2,4-triazole derivatives. These intermediates undergo nucleophilic substitution, cyclization, and sulfonation reactions under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes are employed to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aromatic compounds. These products can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-BROMO-N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, targeting specific enzymes and receptors involved in cancer cell proliferation.
Pharmaceuticals: The compound is explored for its use in developing new drugs with improved efficacy and reduced side effects.
Industrial Chemistry: It serves as a building block for synthesizing more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 5-BROMO-N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of cancer cell growth, induction of apoptosis, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share structural similarities and are studied for their anticancer properties.
5-Bromo-4-chloro-3-indolyl N-acetyl-β-D-galactosaminide: This compound is used in biochemical assays and shares the bromine and chlorine substituents.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent make it a valuable compound for further research and development .
Properties
IUPAC Name |
5-bromo-N-[1-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFN4O2S2/c14-11-3-4-12(23-11)24(21,22)19-13-17-7-20(18-13)6-8-1-2-9(16)5-10(8)15/h1-5,7H,6H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSHZXRFNPTIRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=NC(=N2)NS(=O)(=O)C3=CC=C(S3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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